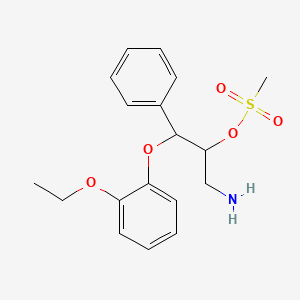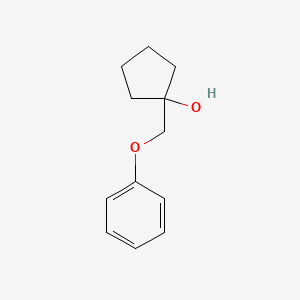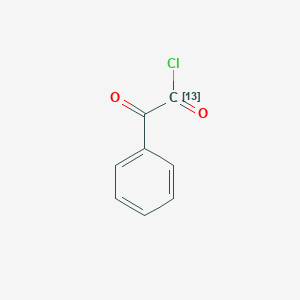
Benzoyl-carbonyl-13cchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl-carbonyl-13cchloride, also known as benzoyl chloride-α-13C, is a specialized isotopic compound where the carbonyl carbon is labeled with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and studying reaction mechanisms due to its isotopic labeling. It is a colorless, fuming liquid with an irritating odor and is highly reactive.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzoyl-carbonyl-13cchloride can be synthesized from benzoic acid-α-13C. One common method involves the reaction of benzoic acid-α-13C with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically proceeds as follows:
- With Thionyl Chloride:
C6H5COOH+SOCl2→C6H5COCl+SO2+HCl
- With Phosphorus Pentachloride:
C6H5COOH+PCl5→C6H5COCl+POCl3+HCl
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale, ensuring high purity and yield. The use of advanced distillation techniques helps in purifying the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoyl-carbonyl-13cchloride undergoes several types of chemical reactions, including:
- Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
- Hydrolysis: In the presence of water, it hydrolyzes to form benzoic acid and hydrochloric acid.
- Reduction: It can be reduced to benzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
- Nucleophilic Substitution: Reagents like ammonia (NH3) or ethanol (C2H5OH) under mild conditions.
- Hydrolysis: Water or aqueous base (e.g., NaOH).
- Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Amides: Formed from reaction with amines.
- Esters: Formed from reaction with alcohols.
- Benzoic Acid: Formed from hydrolysis.
- Benzaldehyde: Formed from reduction .
Wissenschaftliche Forschungsanwendungen
Benzoyl-carbonyl-13cchloride is extensively used in various fields of scientific research:
- Chemistry: Used as a tracer in studying reaction mechanisms and pathways due to its isotopic labeling.
- Biology: Employed in metabolic studies to trace the incorporation of the benzoyl group in biological systems.
- Medicine: Utilized in the synthesis of labeled pharmaceuticals for studying drug metabolism and pharmacokinetics.
- Industry: Used in the production of labeled polymers and materials for studying degradation and stability .
Wirkmechanismus
The mechanism of action of benzoyl-carbonyl-13cchloride involves its high reactivity due to the presence of the acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The carbon-13 labeling allows for detailed tracking of the compound through various reaction pathways, providing insights into the molecular targets and mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
- Benzoyl Chloride: The non-labeled version of benzoyl-carbonyl-13cchloride, used widely in organic synthesis.
- Benzyl Chloride: Contains a benzyl group instead of a benzoyl group, used in the synthesis of benzyl compounds.
- Acetyl Chloride: Contains an acetyl group, used in acetylation reactions.
Uniqueness: this compound is unique due to its isotopic labeling, which makes it invaluable for tracing and studying reaction mechanisms. This isotopic labeling provides a distinct advantage in research applications where tracking the fate of the carbonyl carbon is crucial .
Eigenschaften
Molekularformel |
C8H5ClO2 |
|---|---|
Molekulargewicht |
169.57 g/mol |
IUPAC-Name |
2-oxo-2-phenylacetyl chloride |
InChI |
InChI=1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H/i8+1 |
InChI-Schlüssel |
BNGOFPJWZUXKNR-VJJZLTLGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)[13C](=O)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13344454.png)
![(1R,3R,6S)-4-Oxo-5-azaspiro[2.4]heptane-1,6-dicarboxylic acid](/img/structure/B13344458.png)
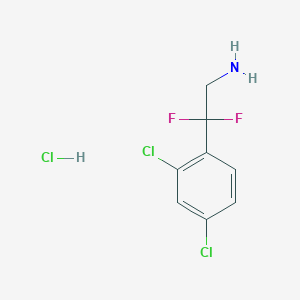
![Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B13344466.png)


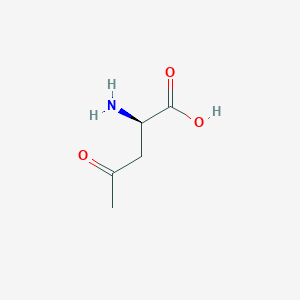

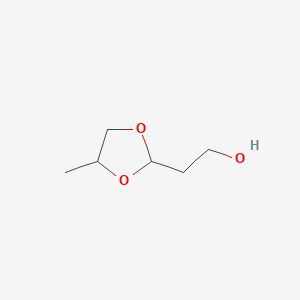
![tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13344514.png)
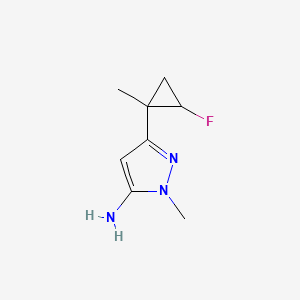
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B13344521.png)
